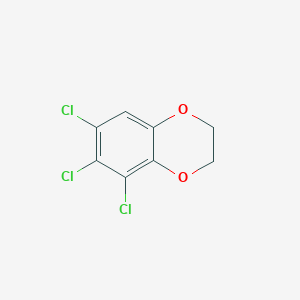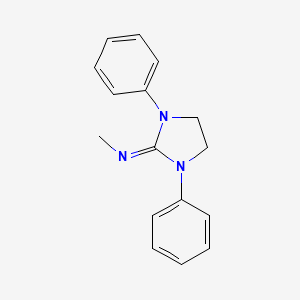![molecular formula C23H28N2O B12539537 ([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone CAS No. 674774-75-5](/img/structure/B12539537.png)
([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: is a complex organic compound that features a biphenyl group and a bipiperidine moiety connected through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Formation of Bipiperidine Moiety: The bipiperidine moiety can be synthesized through the hydrogenation of a diene precursor in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the biphenyl group with the bipiperidine moiety using a methanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl group in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials such as halogenated benzene, phenylboronic acid, and diene precursors.
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro, halogen, or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)([4,4’-bipiperidin]-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Propriétés
Numéro CAS |
674774-75-5 |
|---|---|
Formule moléculaire |
C23H28N2O |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(4-phenylphenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H28N2O/c26-23(22-8-6-19(7-9-22)18-4-2-1-3-5-18)25-16-12-21(13-17-25)20-10-14-24-15-11-20/h1-9,20-21,24H,10-17H2 |
Clé InChI |
JFZIWAXNLSSJAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


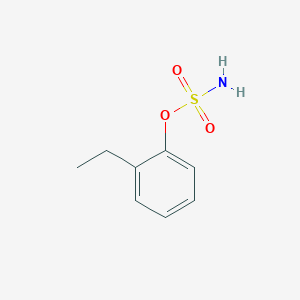
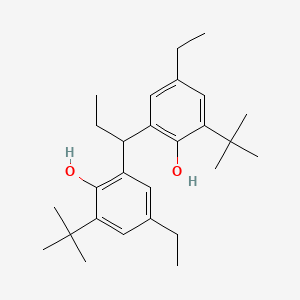
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
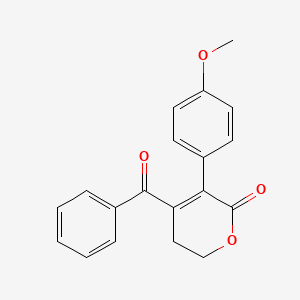
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
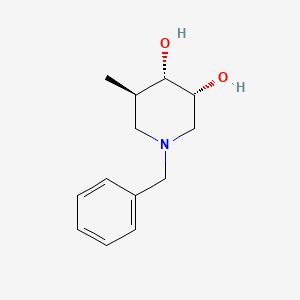
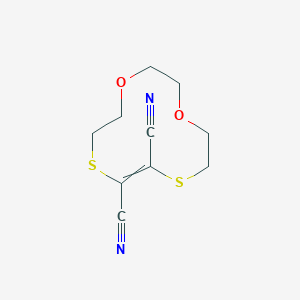
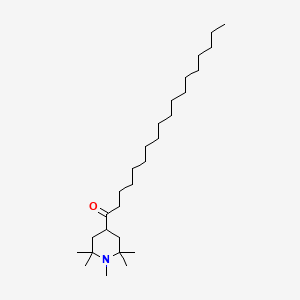
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)
